N~2~-Benzyl-N-cyclohexylvalinamide
Description
Contextualization within Valinamide (B3267577) Derivatives and Cyclohexyl-containing Compounds
Valinamide derivatives are a class of compounds derived from the essential amino acid valine. In chemical research, these derivatives are utilized for various purposes, including as building blocks in peptide synthesis. jocpr.comresearchgate.net A classical approach to creating dipeptides involves azalactone peptide synthesis with valine derivatives. researchgate.net Furthermore, certain valinamide derivatives, particularly valinamide carbamates, have been investigated for their potent antifungal activities, showing effectiveness against plant pathogens like Phytophthora capsici. nih.gov This has spurred the development of new fungicides based on the valinamide scaffold. researchgate.net
The cyclohexyl group is a frequently incorporated motif in medicinal chemistry due to its favorable properties. pharmablock.com As a three-dimensional, lipophilic structure, it can serve as a bioisostere for a phenyl group, potentially offering more contact points with a target protein and improving binding affinity. pharmablock.com The replacement of a planar aryl ring with a cyclohexyl ring has been a successful strategy in drug design to enhance pharmacokinetic profiles and reduce off-target effects, such as interactions with the hERG potassium channel. nih.gov This approach has been applied in the development of various therapeutic agents, including neuropeptide Y Y5-receptor antagonists. nih.gov The rigidity of the cyclohexyl ring compared to a flexible alkyl chain can also be advantageous, as it reduces the entropic penalty upon binding. pharmablock.com
The combination of a valinamide core with a cyclohexyl group in N2-Benzyl-N-cyclohexylvalinamide suggests a molecule designed to explore specific spatial and hydrophobic interactions within a biological target.
Overview of Research Significance and Academic Trajectory
While specific research on N2-Benzyl-N-cyclohexylvalinamide is not widely published, its structural components—the N-benzyl group, the valinamide backbone, and the N-cyclohexyl substituent—are all well-established in the annals of medicinal chemistry. The N-benzyl group is a common feature in a variety of biologically active compounds. For instance, N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants. nih.gov Similarly, certain 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives have been discovered as novel and selective inhibitors of cyclin-dependent kinase 12 (CDK12), a target in cancer therapy.
The academic trajectory for a compound like N2-Benzyl-N-cyclohexylvalinamide would likely involve its synthesis as part of a larger library of compounds in a drug discovery program. The rationale would be to systematically probe the effects of combining these three key structural motifs. Research would likely focus on its potential as an antifungal agent, given the known properties of valinamide derivatives, or explore its activity in areas where N-benzyl and cyclohexyl groups have shown promise, such as oncology or neurology.
The general class of N-acyl amides, to which N2-Benzyl-N-cyclohexylvalinamide belongs, is recognized for its diverse biological roles as signaling molecules, influencing a wide range of physiological and pathological processes.
Scope and Objectives of the Present Research Overview
This article aims to provide a comprehensive overview of the chemical context and potential research significance of N2-Benzyl-N-cyclohexylvalinamide. The primary objective is to deconstruct the molecule into its core components—valinamide, the N-benzyl group, and the N-cyclohexyl moiety—and to review the established roles of these components in contemporary chemical and medicinal research. By examining related compounds and their documented activities, this overview will establish a scientifically grounded framework for understanding the potential applications and research directions for N2-Benzyl-N-cyclohexylvalinamide. The discussion will be strictly limited to the chemical and structural aspects of the compound and its relatives, without delving into dosage or safety profiles.
The following tables present representative examples of related compounds and their documented research findings to illustrate the concepts discussed.
| Compound Class | Representative Compound | Research Finding |
| Valinamide Derivatives | Valinamide Carbamate | Displays high in vitro antifungal activity against P. capsici with an EC50 of 0.15 µg/mL. nih.gov |
| Cyclohexyl-containing Compounds | N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide | A potent and selective neuropeptide Y Y5-receptor antagonist with a Ki of 3 nM and improved oral pharmacokinetics. nih.gov |
| N-Benzyl Derivatives | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | A potent anticonvulsant with an ED50 of 4.5 mg/kg in mice. nih.gov |
| N-Benzyl Derivatives | 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivative (Compound 2) | A novel and selective CDK12 inhibitor with good physicochemical properties. |
Structure
3D Structure
Properties
CAS No. |
67524-42-9 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-cyclohexyl-3-methylbutanamide |
InChI |
InChI=1S/C18H28N2O/c1-14(2)17(19-13-15-9-5-3-6-10-15)18(21)20-16-11-7-4-8-12-16/h3,5-6,9-10,14,16-17,19H,4,7-8,11-13H2,1-2H3,(H,20,21) |
InChI Key |
QRDNDDWPAPQKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N2 Benzyl N Cyclohexylvalinamide and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N2-Benzyl-N-cyclohexylvalinamide, the primary disconnections involve the amide bond and the two carbon-nitrogen bonds at the stereogenic center.
The principal retrosynthetic pathway for N2-Benzyl-N-cyclohexylvalinamide identifies three key disconnections:
Amide Bond Disconnection (C-N): The most logical initial disconnection is at the amide bond. This breaks the molecule into an N,N-disubstituted amino acid precursor, (S)-2-(benzyl(cyclohexyl)amino)-3-methylbutanoic acid , and a conceptual ammonia (B1221849) equivalent. This step points toward a final amide bond formation step.
N-Benzyl Bond Disconnection (C-N): The second disconnection targets the bond between the nitrogen and the benzyl (B1604629) group. This leads to (S)-2-(cyclohexylamino)-3-methylbutanoic acid and a benzylating agent, such as benzaldehyde (B42025) for reductive amination or benzyl bromide for direct alkylation. Reductive amination is often the preferred method. stackexchange.comyoutube.com
N-Cyclohexyl Bond Disconnection (C-N): The final key disconnection is the bond between the nitrogen and the cyclohexyl group. This simplifies the intermediate to the parent amino acid, L-valine , and a cyclohexyl precursor, typically cyclohexanone (B45756) for a reductive amination approach.
This analysis reveals that N2-Benzyl-N-cyclohexylvalinamide can be synthesized from three common starting materials: L-valine, cyclohexanone, and benzaldehyde, through a sequence of N-alkylation reactions followed by amidation.
Retrosynthetic Scheme for N2-Benzyl-N-cyclohexylvalinamide
(This is a conceptual image. A real image would depict the chemical structures in the retrosynthetic pathway.)
Stereoselective Synthesis Approaches
Maintaining and controlling stereochemistry is paramount in the synthesis of chiral molecules derived from amino acids.
The stereocenter in N2-Benzyl-N-cyclohexylvalinamide originates from the natural amino acid L-valine. Therefore, the primary stereochemical challenge is not the creation of this center but its preservation throughout the synthetic sequence. However, for the synthesis of non-canonical amino acids or analogues, chiral auxiliaries and asymmetric catalysis are indispensable tools. rsc.org
Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the de novo synthesis of valine or its analogues, Evans oxazolidinone auxiliaries, derived from readily available amino alcohols like valinol, are highly effective. uwindsor.ca The auxiliary is first acylated, and the resulting N-acyl oxazolidinone undergoes diastereoselective enolate alkylation. Subsequent removal of the auxiliary yields the desired α-amino acid with high enantiomeric purity. uwindsor.ca
Asymmetric Catalysis: This approach uses a chiral catalyst to create a stereogenic center. Modern methods for amino acid synthesis include:
Chiral Aldehyde Catalysis: This strategy mimics biological transamination processes and can be used for the asymmetric functionalization of glycine (B1666218) esters or amides to produce a variety of amino acid derivatives. nih.govfrontiersin.org
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is a powerful industrial-scale method for the synthesis of amino acids. rsc.org
While these methods are powerful for creating the initial chiral amino acid, for the specific synthesis of N2-Benzyl-N-cyclohexylvalinamide, the focus shifts to using coupling and deprotection conditions that prevent racemization of the pre-existing stereocenter from L-valine. nih.gov
The synthesis of analogues of N2-Benzyl-N-cyclohexylvalinamide may require the introduction of substituents on the cyclohexyl ring with specific stereochemistry. Achieving diastereoselective control is crucial for building a library of structurally diverse compounds.
Recent advances in photoredox catalysis have enabled powerful cycloaddition reactions. For instance, an intermolecular [4+2] cycloaddition between benzocyclobutylamines and α-substituted vinyl ketones can produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.orgnih.govrsc.org This method allows for the creation of contiguous stereogenic centers in a single, atom-economical step. Further synthetic manipulation of these products can yield a wide array of substituted cyclohexylamine precursors for incorporation into the final molecule.
Protecting Group Strategies and Optimization
The selective modification of the amine and carboxylic acid functionalities of the valine starting material necessitates a robust protecting group strategy. The key principle is orthogonality, which allows for the selective removal of one protecting group in the presence of others. nih.govspringernature.combiosynth.com
α-Amino Group Protection: The nucleophilic primary amine of valine must be protected to allow for selective reactions at the carboxylic acid. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is stable to a wide range of conditions but is readily cleaved with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acid but removed under mild basic conditions (e.g., piperidine). jocpr.comcreative-peptides.com
Carboxylic Acid Protection: If N-alkylation is performed before amidation, the carboxylic acid must be protected, typically as an ester (e.g., methyl, ethyl, or benzyl ester). These groups can be introduced under acidic conditions and are typically removed by saponification (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters).
An optimized orthogonal strategy is critical. For example, using a Boc-protected amine and a methyl-protected carboxyl group allows for selective saponification of the ester to free the carboxylic acid for amidation, without affecting the Boc group.
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Stability |
| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
| Methyl Ester | -COOCH₃ | Methanol, H⁺ | Base (NaOH, LiOH) | Stable to hydrogenolysis, mild acid |
| Benzyl Ester | -COOCH₂C₆H₅ | Benzyl alcohol, H⁺ | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
This table provides an interactive overview of common protecting groups used in amino acid synthesis.
Green Chemistry Principles in N2-Benzyl-N-cyclohexylvalinamide Synthesis
Applying green chemistry principles aims to make the synthesis more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
Atom Economy: Reductive amination has a higher atom economy than methods involving halides and stoichiometric bases. Catalytic methods for amide bond formation are superior to those using stoichiometric coupling reagents, which generate significant waste. ucl.ac.ukresearchgate.net
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. sigmaaldrich.com
Catalytic Amidation: Research into direct amidation of carboxylic acids and amines using catalysts based on boric acid, ruthenium, or other metals seeks to replace traditional coupling agents entirely. sigmaaldrich.combohrium.com
Biocatalysis: Enzymes such as lipases can catalyze the formation of amide bonds under very mild conditions, often in aqueous environments, offering a highly green alternative. rsc.orgnih.gov
Solvent Choice: Traditional amide synthesis often uses hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). ucl.ac.uk A greener approach involves substituting these with safer alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or ethanol (B145695) where possible. Solvent-free reactions, where reactants are heated directly with a catalyst, represent an ideal green method. bohrium.comsemanticscholar.org
Reducing Waste: The choice of reagents directly impacts waste generation. For example, using T3P® generates water-soluble phosphonic acids, which are easier to remove and dispose of than the byproducts of HATU. The ideal green process, catalytic direct amidation, produces only water as a byproduct. sigmaaldrich.com
By integrating these principles, the synthesis of N2-Benzyl-N-cyclohexylvalinamide and its analogues can be made more efficient, safer, and environmentally benign.
Comprehensive Structural Elucidation and Conformational Analysis of N2 Benzyl N Cyclohexylvalinamide
Spectroscopic Techniques for Structural Determination
The definitive structural and conformational properties of N2-Benzyl-N-cyclohexylvalinamide, a disubstituted amide derivative of the amino acid valine, necessitate a comprehensive analytical approach. The elucidation of its three-dimensional structure and dynamic behavior in solution relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, offers a detailed molecular portrait.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state conformation of N2-Benzyl-N-cyclohexylvalinamide. Both ¹H and ¹³C NMR spectra provide initial verification of the molecular structure by identifying the number and types of chemically distinct protons and carbon atoms.
In ¹H NMR, the chemical shifts of the amide proton, the α-proton of the valine residue, and the protons of the benzyl (B1604629) and cyclohexyl groups are particularly informative. The coupling constants (J-values) between adjacent protons, especially the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), are crucial for estimating the dihedral angle (φ) around the N-Cα bond, a key determinant of the peptide backbone conformation.
Table 1: Hypothetical ¹H NMR Data for N2-Benzyl-N-cyclohexylvalinamide
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Amide NH | 7.5-8.5 | d | 8-10 |
| Benzyl-CH₂ | 4.3-4.6 | m | - |
| Valine α-H | 3.8-4.2 | m | - |
| Cyclohexyl-CH | 3.5-3.9 | m | - |
| Benzyl-ArH | 7.2-7.4 | m | - |
| Valine β-H | 2.0-2.3 | m | - |
| Cyclohexyl-CH₂ | 1.0-1.9 | m | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in N2-Benzyl-N-cyclohexylvalinamide and for probing its conformational state, particularly in the solid phase. The amide group gives rise to several characteristic vibrational bands. The Amide I band (primarily C=O stretching), typically observed between 1630 and 1680 cm⁻¹, is sensitive to the local conformational environment and hydrogen bonding. The Amide II band (a combination of N-H in-plane bending and C-N stretching), usually found between 1510 and 1570 cm⁻¹, and the Amide III band also provide conformational information.
The N-H stretching vibration, observed in the region of 3200-3400 cm⁻¹, can indicate the extent of hydrogen bonding. The presence of sharp, well-defined bands in the spectra of solid samples can suggest a single, ordered conformation, while broader bands may indicate conformational heterogeneity.
Table 2: Characteristic IR Absorption Frequencies for N2-Benzyl-N-cyclohexylvalinamide
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Amide C=O | Stretch (Amide I) | 1630-1680 |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of N2-Benzyl-N-cyclohexylvalinamide. By providing a highly accurate mass measurement, HRMS can verify that the experimentally determined molecular formula matches the expected formula (C₁₈H₂₈N₂O).
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the protonated molecule [M+H]⁺, can provide valuable structural information. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For example, characteristic fragmentation pathways for N-acylated amino acid amides include cleavage of the amide bond and fragmentation within the side chains of the amino acid and the N-substituents. Analysis of these fragment ions allows for the confirmation of the valine, benzyl, and cyclohexyl moieties.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of N2-Benzyl-N-cyclohexylvalinamide in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the absolute configuration of the chiral center at the α-carbon of the valine residue (assuming the synthesis started from a chiral precursor like L-valine or D-valine).
The crystal structure would also reveal the preferred conformation of the molecule in the crystalline lattice, including the planarity of the amide bond and the specific orientations of the benzyl and cyclohexyl groups relative to the valine core. Furthermore, analysis of the crystal packing can identify and characterize any intermolecular interactions, such as hydrogen bonds involving the amide N-H group, which stabilize the crystal lattice.
Circular Dichroism and Optical Rotatory Dispersion for Chiral Purity and Conformational Studies
The sign and magnitude of the Cotton effects in the CD and ORD spectra can be correlated with specific conformational features. For instance, the n→π* and π→π* electronic transitions of the amide chromophore give rise to characteristic CD signals that are influenced by the local geometry of the peptide backbone. Theoretical calculations can be used in conjunction with experimental CD data to help assign a particular solution-state conformation.
Dynamic NMR and Conformational Dynamics Studies
While standard NMR provides a time-averaged picture of the molecular conformation, dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of N2-Benzyl-N-cyclohexylvalinamide. Molecules are not static and can undergo various conformational changes, such as rotation around single bonds.
If the rate of a conformational exchange process is within the NMR timescale, it can lead to the broadening or coalescence of NMR signals. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes. For N2-Benzyl-N-cyclohexylvalinamide, potential dynamic processes include restricted rotation around the amide C-N bond and the rotations of the benzyl and cyclohexyl groups. Variable-temperature NMR experiments can thus provide valuable insights into the flexibility of the molecule and the relative stability of different conformers in solution.
Computational Chemistry and Theoretical Investigations of N2 Benzyl N Cyclohexylvalinamide
Investigation of Molecular Mechanism of Action for N2 Benzyl N Cyclohexylvalinamide Hypothesized or Demonstrated
Ligand-Receptor Interaction Studies
There are no available experimental data from studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) that detail the direct binding and interaction of N2-Benzyl-N-cyclohexylvalinamide with any specific biological receptor.
Enzymatic Assays and Kinetic Characterization
The scientific literature does not currently contain reports of enzymatic assays performed to characterize the inhibitory or activating effects of N2-Benzyl-N-cyclohexylvalinamide on specific enzymes. Consequently, data on its potency (e.g., IC₅₀ or EC₅₀ values) and its mode of action from a kinetic perspective are not available.
Cellular Pathway Perturbation Analysis
There is no published research detailing the effects of N2-Benzyl-N-cyclohexylvalinamide on cellular pathways. Studies employing techniques such as transcriptomics, proteomics, or phosphoproteomics to analyze changes in cellular signaling or metabolic pathways upon treatment with this compound have not been reported.
In Silico Predictions of Potential Biological Targets
While experimental data on the molecular mechanism of N2-Benzyl-N-cyclohexylvalinamide is lacking, computational studies have begun to explore its potential biological activities. One such in silico study investigated a series of natural anti-viral compounds, including N2-Benzyl-N-cyclohexylvalinamide (referred to as Compound 3 in the study), for their potential to inhibit key structural proteins of the SARS-CoV-2 virus. nih.gov
This research utilized computational approaches to predict the binding affinity and potential structural impact of the compound on viral proteins. The study identified N2-Benzyl-N-cyclohexylvalinamide as a compound that may interact with the membrane (M) protein and the C-terminal domain (CTD) of the spike (S) protein of SARS-CoV-2. nih.gov
The in silico analysis provided insights into the potential interactions through molecular dynamics simulations, calculating parameters such as the solvent accessible surface area (SASA) and free solvation energy. nih.gov These calculations suggest that the compound could induce conformational changes in the target proteins upon binding. nih.gov
Table 1: In Silico Interaction Data for N2-Benzyl-N-cyclohexylvalinamide with SARS-CoV-2 Proteins
| Target Protein | Parameter | Value (Apo-protein) | Value (In Complex with Compound) | Unit |
| M protein | Average SASA | 119.62 | 127.02 | nm² |
| Free Solvation | 237.24 | 240.32 | KJ/mol/nm² | |
| Hydrophobic SASA (backbone) | 68.58 | 71.09 | nm² | |
| Hydrophilic SASA (backbone) | 58.43 | 57.42 | nm² | |
| Spike Protein CTD | Average SASA | 145.89 | 146.06 | nm² |
| Free Solvation | 145.89 | 146.06 | KJ/mol/nm² | |
| Hydrophobic SASA (backbone) | 26.21 | 26.57 | nm² | |
| This table presents data from an in silico study predicting the interaction of N |
It is crucial to emphasize that these findings are based on computational predictions and have not been experimentally validated. Further in vitro and in vivo studies are necessary to confirm these potential biological targets and to elucidate the precise molecular mechanism of action of N2-Benzyl-N-cyclohexylvalinamide.
Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for N2 Benzyl N Cyclohexylvalinamide Analogues
Systematic Modification of the N2-Benzyl Moiety
The N-benzyl group serves as a crucial component for establishing interactions within the binding pocket of target enzymes. Its aromatic nature allows for a variety of modifications to enhance potency and selectivity.
Initial studies on related scaffolds have shown that the unsubstituted benzyl (B1604629) group itself provides a solid baseline for inhibitory activity. However, systematic substitution on the phenyl ring has been a key strategy for optimization. For instance, the introduction of small, electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and steric profile of the molecule, leading to improved binding affinity.
A common approach involves the synthesis of a library of analogues with substitutions at the ortho, meta, and para positions of the benzyl ring. Halogen atoms, such as fluorine, chlorine, and bromine, are frequently employed due to their ability to form halogen bonds and alter the lipophilicity of the compound. Methyl and methoxy (B1213986) groups are also common substituents that can probe steric and electronic requirements within the binding site.
Furthermore, replacing the phenyl ring with various heteroaromatic systems, such as pyridyl, thienyl, or furanyl rings, can introduce new hydrogen bonding opportunities and improve physicochemical properties like solubility. The position of the heteroatom within the ring is a critical parameter to consider during such modifications.
Exploration of Cyclohexyl Ring Substitutions and Stereochemistry
The N-cyclohexyl group is another key hydrophobic element that contributes significantly to the binding of these analogues. Its non-planar, conformationally flexible nature allows it to adapt to the shape of the binding pocket.
Modifications to the cyclohexyl ring, while less frequently explored than benzyl substitutions, can also provide valuable SAR insights. The introduction of small alkyl groups, such as methyl or ethyl, can probe for additional hydrophobic interactions. The position and stereochemistry of these substituents are critical. For example, a substituent at the 4-position of the cyclohexyl ring will have a different spatial orientation compared to a substituent at the 2- or 3-position.
Valinamide (B3267577) Backbone Derivatization
The isopropyl side chain of the valine residue is a key feature, and its replacement with other alkyl or aryl groups can be explored to understand the steric tolerance of the binding pocket. For instance, replacing the isopropyl group with a tert-butyl group (to mimic tert-leucine) or a benzyl group (to mimic phenylalanine) can provide insights into the size and nature of the pocket accommodating this side chain.
The amide bond of the valinamide is a potential site for derivatization. While maintaining the amide is often crucial for hydrogen bonding interactions, its replacement with bioisosteres can sometimes lead to improved metabolic stability or altered binding modes. Examples of such replacements include thioamides, esters, or reduced amides (secondary amines). As seen in potent caspase-1 inhibitors, the reduction of the amide to a secondary amine can lead to highly potent, noncovalent inhibitors. nih.gov
Finally, modifications to the terminal amide group (if present, as in a primary amide) can also be explored. N-alkylation or N-arylation of this amide can introduce further points of interaction with the target enzyme.
Bioisosteric Replacements and Pharmacophore Refinement
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of N2-Benzyl-N-cyclohexylvalinamide analogues, several key functional groups can be considered for bioisosteric replacement.
As mentioned, the amide bond is a prime candidate for replacement to improve metabolic stability. A reduced amide (secondary amine) has been shown to be a successful bioisostere in related caspase-1 inhibitors, leading to potent and reversible binding. nih.gov Other potential bioisosteres for the amide bond include ketones or sulfones, which can act as hydrogen bond acceptors.
The benzyl and cyclohexyl groups can also be replaced with other cyclic or aromatic systems to explore different regions of chemical space and refine the pharmacophore model. For example, the cyclohexyl ring could be replaced by a cyclopentyl or a cycloheptyl ring to assess the impact of ring size on activity. Similarly, the benzyl group could be replaced by a naphthyl or an indolyl moiety to extend interactions within the binding site.
Through the systematic synthesis and biological evaluation of these analogues, a detailed pharmacophore model can be constructed. This model will define the essential structural features and their spatial arrangement required for optimal biological activity, guiding the design of future generations of inhibitors.
Design of Targeted Libraries and High-Throughput Screening Considerations
The SAR data generated from the systematic modifications described above are invaluable for the design of targeted compound libraries. These libraries are not random collections of molecules but are focused on exploring specific regions of chemical space around the N2-Benzyl-N-cyclohexylvalinamide scaffold.
For example, a library could be designed to explore a wide range of substituents on the benzyl ring while keeping the cyclohexyl and valinamide portions constant. Another library could focus on varying the amino acid backbone while retaining the optimal benzyl and cyclohexyl groups. This focused approach maximizes the chances of identifying highly potent and selective compounds.
The design of these libraries should also take into account the practical aspects of high-throughput screening (HTS). Compounds should possess appropriate physicochemical properties, such as solubility and membrane permeability, to be suitable for cell-based assays. The synthetic routes used to generate the library should be robust, efficient, and amenable to parallel synthesis techniques.
Preclinical Research Models and Methodological Approaches for N2 Benzyl N Cyclohexylvalinamide
In Vitro Pharmacological Characterization Models
In vitro models are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular interactions of a compound.
Cell-based assays are critical for determining the biological effect of N2-Benzyl-N-cyclohexylvalinamide on living cells. These assays can reveal the compound's efficacy in producing a desired biological response and its selectivity for a specific cellular target over others. For instance, a common approach involves the use of genetically engineered cell lines that express a target of interest, such as a receptor or an enzyme. The activity of N2-Benzyl-N-cyclohexylvalinamide is then quantified by measuring a downstream signaling event, such as changes in intracellular calcium levels or the expression of a reporter gene.
To assess selectivity, the compound is tested against a panel of cell lines expressing different but related targets. A favorable selectivity profile is indicated by a significantly higher potency in the target-expressing cells compared to the off-target cells.
Biochemical assays are designed to measure the direct interaction between N2-Benzyl-N-cyclohexylvalinamide and its purified molecular target, devoid of the complexities of a cellular environment. These assays are crucial for confirming that the compound binds to its intended target and for quantifying the binding affinity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to measure the kinetics and thermodynamics of the binding event.
Another common biochemical assay is an enzyme inhibition assay, where the ability of N2-Benzyl-N-cyclohexylvalinamide to inhibit the activity of a target enzyme is measured. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a key parameter derived from these studies.
In Vivo Proof-of-Concept Studies in Relevant Animal Models
Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's effects in a whole organism.
Pharmacokinetic (PK) studies are performed to understand how the animal body processes N2-Benzyl-N-cyclohexylvalinamide. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME). Blood and plasma samples are collected at various time points after administration to determine key PK parameters.
Pharmacodynamic (PD) studies, on the other hand, investigate the relationship between the compound's concentration in the body and its pharmacological effect. By integrating PK and PD data, a PK/PD model can be developed to predict the exposure levels required to achieve a therapeutic effect.
To assess the potential therapeutic utility of N2-Benzyl-N-cyclohexylvalinamide, it is tested in animal models that mimic human diseases. The choice of the animal model is critical and depends on the intended therapeutic indication. For example, if the compound is being developed for an inflammatory condition, a rodent model of induced inflammation might be used. The efficacy is then evaluated by measuring relevant disease biomarkers or clinical signs.
Ex Vivo Analysis of Tissue Distribution and Metabolite Profiling
Ex vivo analyses are conducted on tissues and biological fluids collected from the in vivo studies to provide a more detailed picture of the compound's fate in the body.
The distribution of N2-Benzyl-N-cyclohexylvalinamide into various tissues and organs is analyzed to understand where the compound accumulates. This information is crucial for identifying potential target organs for efficacy and for assessing potential off-target effects. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used to quantify the compound's concentration in different tissues.
Metabolite profiling is performed to identify the chemical modifications that N2-Benzyl-N-cyclohexylvalinamide undergoes in the body. Understanding the metabolic pathways is important for predicting potential drug-drug interactions and for identifying any active or toxic metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
